trans-4-(4-Hexylcyclohexyl)benzonitrile
Description
trans-4-(4-Hexylcyclohexyl)benzonitrile is a liquid crystal (LC) compound featuring a benzonitrile core substituted with a trans-4-hexylcyclohexyl group. Its molecular structure combines a polar cyano group with a hydrophobic hexyl chain, enabling mesophase formation (nematic or smectic) critical for LC applications such as displays and optical devices . The compound is synthesized via alkylation and cyclohexane ring functionalization, with purity verified by differential thermal analysis (DTA) and nuclear magnetic resonance (NMR) . Its phase transitions and dielectric properties are influenced by the hexyl chain’s flexibility and molecular dipole alignment .
Properties
CAS No. |
61204-02-2 |
|---|---|
Molecular Formula |
C19H27N |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
4-(4-hexylcyclohexyl)benzonitrile |
InChI |
InChI=1S/C19H27N/c1-2-3-4-5-6-16-7-11-18(12-8-16)19-13-9-17(15-20)10-14-19/h9-10,13-14,16,18H,2-8,11-12H2,1H3 |
InChI Key |
YEPXKTSYILRSQX-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N |
Other CAS No. |
61204-02-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Alkyl Chain Variants
The mesomorphic behavior and physical properties of trans-4-(4-alkylcyclohexyl)benzonitriles vary significantly with alkyl chain length. Key comparisons are summarized in Table 1.
Table 1: Phase Transition Temperatures and Properties of Alkyl-Substituted Benzonitriles
Key Observations:
- Phase Stability : Longer alkyl chains increase melting (Cr→N) and clearing (N→I) temperatures due to enhanced van der Waals interactions. For example, 8PCH (C8) exhibits a Cr→N transition at 60°C, compared to 50°C for the hexyl variant .
- Dielectric Properties : The hexyl derivative (C6) shows intermediate dielectric anisotropy compared to shorter (C4) and longer (C8) chains. In 7PCH (C7), the dielectric constant (ε) decreases with increasing temperature, a trend likely applicable to the hexyl analog .
- Molecular Weight Impact : Higher molecular weight correlates with increased viscosity, affecting response times in LC devices .
Comparison with Substituent Variants
Structural modifications, such as unsaturated or fluorinated substituents, alter mesomorphic and electronic properties (Table 2).
Table 2: Impact of Substituents on Benzonitrile Derivatives
Key Observations:
- Unsaturated Chains : Vinyl or propenyl groups introduce rigidity, reducing mesophase stability. For example, the vinyl derivative lacks a nematic phase, clearing directly at 57°C .
- Electronegative Substituents : Fluorine increases polarity, elevating phase transition temperatures (e.g., Cr→N at 75°C for the fluorinated analog) .
- Bicyclohexyl Systems : Bicyclohexyl moieties (e.g., in 2-fluoro derivatives) enhance thermal stability but reduce solubility in organic solvents .
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